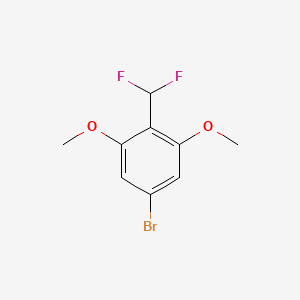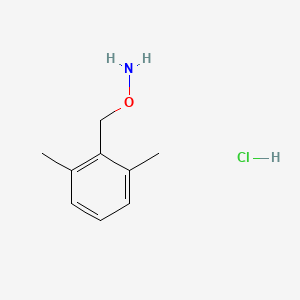
O-(2,6-Dimethylbenzyl)hydroxylamine Hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
O-(2,6-Dimethylbenzyl)hydroxylamine Hydrochloride is a chemical compound with the molecular formula C9H14ClNO. It is a derivative of hydroxylamine, where the hydroxylamine group is substituted with a 2,6-dimethylbenzyl group. This compound is typically found as a crystalline powder and is known for its stability in the form of its hydrochloride salt.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of O-(2,6-Dimethylbenzyl)hydroxylamine Hydrochloride can be achieved through several methods. One common approach involves the reaction of 2,6-dimethylbenzyl chloride with hydroxylamine hydrochloride in the presence of a base such as sodium hydroxide. The reaction is typically carried out in an aqueous medium, and the product is isolated by crystallization.
Industrial Production Methods
Industrial production of this compound often involves large-scale batch reactions. The process includes the careful control of reaction conditions such as temperature, pH, and reaction time to ensure high yield and purity. The final product is usually purified through recrystallization or other suitable purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
O-(2,6-Dimethylbenzyl)hydroxylamine Hydrochloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding nitroso or nitro compounds.
Reduction: It can be reduced to form amines.
Substitution: It can participate in nucleophilic substitution reactions, where the hydroxylamine group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reactions often involve bases like sodium hydroxide or potassium carbonate to facilitate the substitution process.
Major Products Formed
Oxidation: Nitroso or nitro derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted hydroxylamine derivatives.
Applications De Recherche Scientifique
O-(2,6-Dimethylbenzyl)hydroxylamine Hydrochloride has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of oximes and other nitrogen-containing compounds.
Biology: It is employed in biochemical studies to investigate enzyme mechanisms and protein modifications.
Industry: It is used in the production of fine chemicals and as an intermediate in the synthesis of various industrial products.
Mécanisme D'action
The mechanism of action of O-(2,6-Dimethylbenzyl)hydroxylamine Hydrochloride involves its ability to act as a nucleophile. The hydroxylamine group can donate electrons to electrophilic centers, facilitating various chemical transformations. In biological systems, it can interact with enzymes and proteins, leading to modifications that can alter their activity and function.
Comparaison Avec Des Composés Similaires
Similar Compounds
O-Benzylhydroxylamine Hydrochloride: Similar in structure but with a benzyl group instead of a 2,6-dimethylbenzyl group.
O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine: Contains a pentafluorobenzyl group, making it more electron-withdrawing.
O-Benzoylhydroxylamines: Used as electrophilic aminating agents in various chemical reactions.
Uniqueness
O-(2,6-Dimethylbenzyl)hydroxylamine Hydrochloride is unique due to the presence of the 2,6-dimethylbenzyl group, which imparts specific steric and electronic properties. This makes it particularly useful in reactions where steric hindrance or electronic effects play a crucial role in determining the outcome of the reaction.
Propriétés
Formule moléculaire |
C9H14ClNO |
|---|---|
Poids moléculaire |
187.66 g/mol |
Nom IUPAC |
O-[(2,6-dimethylphenyl)methyl]hydroxylamine;hydrochloride |
InChI |
InChI=1S/C9H13NO.ClH/c1-7-4-3-5-8(2)9(7)6-11-10;/h3-5H,6,10H2,1-2H3;1H |
Clé InChI |
NTNGNXHLBYYCAL-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C(=CC=C1)C)CON.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



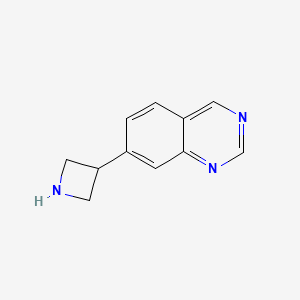

![2-[4-(4-Chloro-2-fluorophenyl)-1-piperazinyl]cyclohexanone](/img/structure/B13716674.png)
![[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] N-[2-(2-sulfanylethoxy)ethyl]carbamate](/img/structure/B13716678.png)


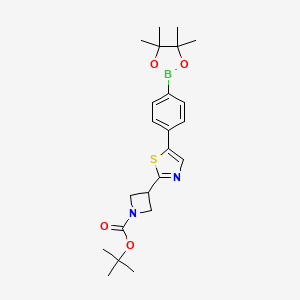

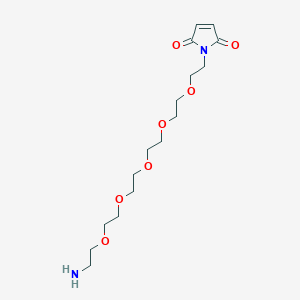
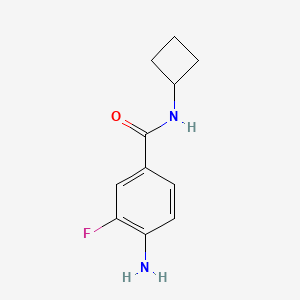
![1-chloro-2-[(Z)-2-ethoxyethenyl]benzene](/img/structure/B13716727.png)
![7-Bromobenzo[d][1,2,3]triazin-4(3H)-one](/img/structure/B13716736.png)
